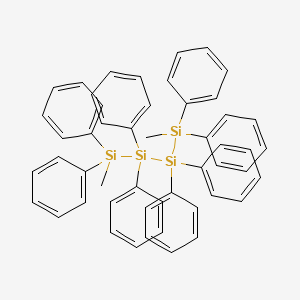

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Beschreibung

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a highly substituted organosilicon compound characterized by a linear tetrasilane backbone (Si–Si–Si–Si) with eight phenyl groups and two methyl groups. The phenyl substituents occupy all positions except the terminal 1,4-silicon atoms, which are additionally substituted with methyl groups. This structural arrangement creates significant steric hindrance and electronic effects due to the bulky phenyl rings and the electron-donating methyl groups.

The compound’s stability and reactivity are influenced by its substituents. For instance, phenyl groups enhance thermal stability via conjugation with silicon, while methyl groups may moderate reactivity at the terminal positions. Crystallographic studies of related octaphenyltetrasilanes (e.g., 1-carboxy-1,1,2,2,3,3,4,4-octaphenyltetrasilane) reveal distorted tetrahedral geometries around silicon atoms, with Si–Si bond lengths ranging from 2.34–2.38 Å, consistent with steric strain from bulky substituents .

Eigenschaften

IUPAC Name |

methyl-[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H46Si4/c1-51(43-27-11-3-12-28-43,44-29-13-4-14-30-44)53(47-35-19-7-20-36-47,48-37-21-8-22-38-48)54(49-39-23-9-24-40-49,50-41-25-10-26-42-50)52(2,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h3-42H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXXIZUKELWVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403927 | |

| Record name | Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-85-8 | |

| Record name | Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes. One common method involves the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by further substitution reactions to introduce additional phenyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of specialized reactors and controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Materials Science: Employed in the development of silicon-based materials with unique properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules and its role in facilitating various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Reactivity Features of Tetrasilane Derivatives

Key Observations:

Substituent Effects on Reactivity: Chloro vs. Methyl: The chloro-substituted derivative exhibits higher reactivity in photochemical reactions, likely due to the electron-withdrawing nature of chlorine facilitating bond cleavage. In contrast, methyl groups (electron-donating) may stabilize the tetrasilane backbone, though direct data for the dimethyl derivative is lacking .

Reaction Yields: The chloro derivative produces trisilane in 52% yield under photochemical conditions, while the silanol analog (1,1,2,2,3,3,4,4-octaphenyltetrasilane-1-ol) yields 51% of the same product, suggesting minimal substituent impact on cleavage efficiency . Diazomethyl-substituted tetrasilanes exhibit lower yields (25%) in cyclization reactions, likely due to competing decomposition pathways .

Methyl substituents may enhance solubility in petroleum ether compared to carboxy or chloro analogs, though this remains speculative without direct evidence.

Crystallographic and Spectroscopic Comparisons

Table 2: Structural and Spectroscopic Data

Key Insights:

- Bond Lengths : The carboxy-substituted tetrasilane exhibits Si–Si bonds slightly longer than typical Si–Si single bonds (~2.34 Å), indicating steric strain from phenyl groups .

- IR Spectroscopy : The absence of Si–H bands in chloro derivatives contrasts with intermediate Si–H signals in trisilane products, aiding in reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.